(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Description
(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, also known as DTQ, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Derivative Development
Researchers have developed methodologies for synthesizing novel derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, exploring different functional substitutions and modifications. For instance, the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines has been reported, highlighting the compound's utility in creating new chemical entities with potential biological activities (Aghekyan et al., 2009). Additionally, the directed (R)- or (S)-selective dynamic kinetic enzymatic hydrolysis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylic esters demonstrates an approach for obtaining high enantiopurity of the compound, which is crucial for its potential therapeutic applications (Paál et al., 2008).
Potential Biological and Pharmacological Applications
The compound has been studied for its interactions with biological targets and potential pharmacological effects. For example, synthesis and radioligand binding studies of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives highlight their affinity for apamin-sensitive Ca2+-activated K+ channels, suggesting potential applications in neuropharmacology and the modulation of ion channel activity (Graulich et al., 2006).
Anticancer Research
A notable application of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is its evaluation for anticancer properties. A study demonstrated its antiproliferative action in a model of diethylnitrosamine-induced hepatocarcinogenic rats, highlighting its potential as a therapeutic agent in hepatocellular carcinoma. This research showed protective effects on the liver and suggested the compound's ability to ameliorate hepatocellular carcinoma-induced metabolic alterations, warranting further investigation for future anticancer therapy (Kumar et al., 2017).
properties
IUPAC Name |
(3S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-10-4-7-3-9(12(13)15)14-6-8(7)5-11(10)17-2/h4-5,9,14H,3,6H2,1-2H3,(H2,13,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHVKJSKILCZER-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNC(CC2=C1)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CN[C@@H](CC2=C1)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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